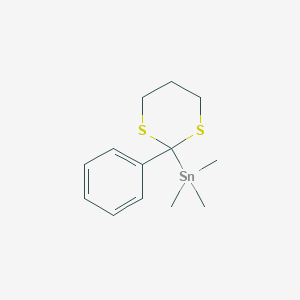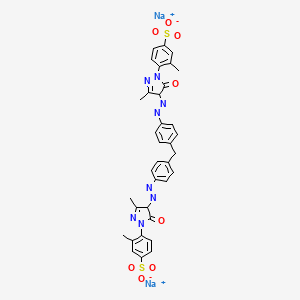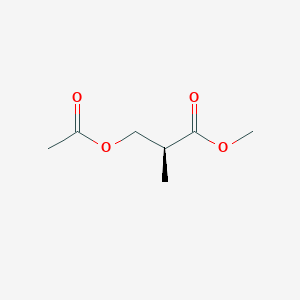
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- is an ester compound with a complex structure. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is a derivative of propanoic acid and is used in various scientific and industrial applications.
Métodos De Preparación
The preparation of esters, including propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)-, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Esters like propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- undergo various chemical reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol. This can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst, resulting in the formation of a carboxylic acid and an alcohol .
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- has various applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a solvent in various reactions . In biology and medicine, esters are often used in the formulation of pharmaceuticals and as intermediates in the synthesis of active compounds . In the industry, esters are used as plasticizers, solvents, and in the production of fragrances and flavors .
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context in which the ester is used, such as in pharmaceuticals or industrial applications .
Comparación Con Compuestos Similares
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- can be compared with other similar esters such as propanoic acid, 3-phenoxy-, methyl ester, and propanoic acid, 3-methoxy-, methyl ester . These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, propanoic acid, 3-phenoxy-, methyl ester is used in the production of fragrances, while propanoic acid, 3-methoxy-, methyl ester is used as a solvent .
Propiedades
Número CAS |
73295-10-0 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (2S)-3-acetyloxy-2-methylpropanoate |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1 |
Clave InChI |
ZMMWILJMWMZNCG-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](COC(=O)C)C(=O)OC |
SMILES canónico |
CC(COC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


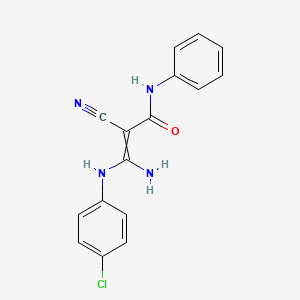
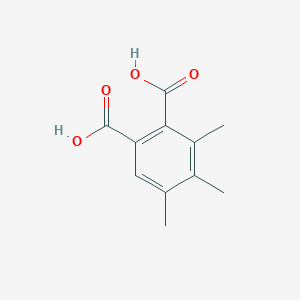

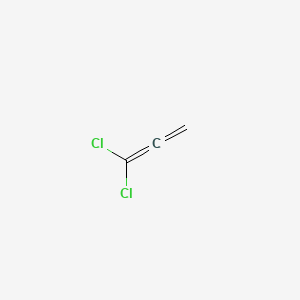
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
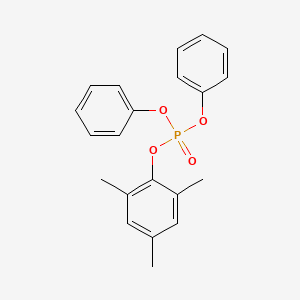

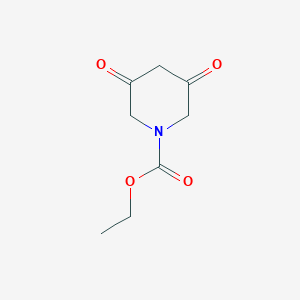
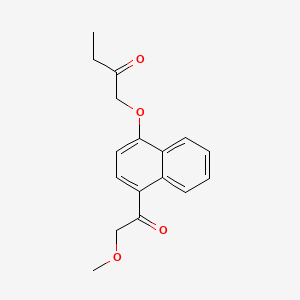
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)
